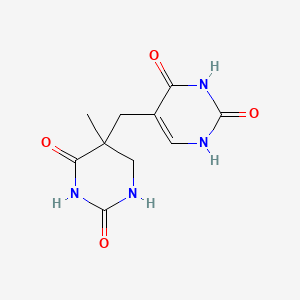
5-Thyminyl-5,6-dihydrothymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thyminyl-5,6-dihydrothymine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
5-Thyminyl-5,6-dihydrothymine undergoes several types of chemical reactions:
Reduction: As mentioned, the compound is formed through a reduction reaction involving hydrogen.
Substitution: The compound can participate in substitution reactions, particularly in the context of DNA repair mechanisms.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
DNA Damage and Repair Studies
5-Thyminyl-5,6-dihydrothymine is primarily recognized for its role as a photoproduct resulting from UV-induced DNA damage. It is particularly relevant in studies focusing on:
- Mechanisms of DNA Repair : Research has shown that this compound causes structural deformation in DNA, prompting the need for repair mechanisms such as those facilitated by spore photoproduct lyase, an enzyme found in endospore-forming bacteria like Bacillus subtilis . The enzyme specifically targets and repairs this type of damage, highlighting the biological importance of understanding how organisms respond to UV-induced lesions.
- Photolyase Mechanisms : Recent studies have investigated the interaction between this compound and photolyase enzymes, which are known to repair UV-induced DNA damage through light-driven mechanisms. These studies aim to elucidate how photolyases recognize and repair such lesions, contributing to our understanding of DNA repair pathways .
Synthetic Biology and Genetic Engineering
The synthesis of this compound has implications in synthetic biology:
- Oligonucleotide Synthesis : This compound can be utilized in the production of modified oligonucleotides that contain specific lesions. Such oligonucleotides are essential for studying the biochemical pathways involved in DNA repair and for developing therapeutic strategies against UV-induced mutations .
- Model Systems for Research : By incorporating this compound into synthetic DNA constructs, researchers can create model systems that mimic natural processes of DNA damage and repair. This allows for detailed investigations into the efficiency and mechanisms of various repair pathways .
Photobiology and Environmental Studies
This compound's formation under UV exposure makes it a key compound in photobiological research:
- Impact on Microbial Ecology : Understanding how this compound affects microbial life forms that inhabit environments with high UV exposure can provide insights into ecological dynamics and evolutionary adaptations . For example, studies have shown that certain bacterial spores utilize specific enzymes to mitigate damage caused by this photoproduct, thus influencing their survival and proliferation .
Table: Summary of Case Studies Involving this compound
| Study | Focus | Findings |
|---|---|---|
| Donnellan & Setlow (1965) | Discovery of SP | Identified this compound as a predominant lesion in bacterial spores post UV exposure. |
| Begley et al. (2010) | Synthesis Methods | Developed total synthesis methods for producing this compound for use in further biochemical studies. |
| Rodríguez-Muñiz et al. (2022) | Photorepair Mechanisms | Investigated the role of photolyase in repairing this compound lesions, contributing to understanding electron transfer processes during repair. |
Comparaison Avec Des Composés Similaires
5-Thyminyl-5,6-dihydrothymine is unique due to its specific formation as a result of ultraviolet light exposure in bacterial spores. Similar compounds include:
5,6-Dihydrothymine: Another DNA lesion induced by ionizing radiation.
Thymine Glycol: A product of thymine oxidation.
5-Hydroxycytosine: A modified pyrimidine resulting from oxidative damage.
These compounds share similarities in their roles as DNA lesions and their involvement in DNA damage and repair studies, but this compound is distinct in its formation and specific applications.
Propriétés
Numéro CAS |
28100-77-8 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
5-[(5-methyl-2,4-dioxo-1,3-diazinan-5-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O4/c1-10(4-12-9(18)14-7(10)16)2-5-3-11-8(17)13-6(5)15/h3H,2,4H2,1H3,(H2,11,13,15,17)(H2,12,14,16,18) |
Clé InChI |
RQDDFAKFBFKUBC-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
SMILES canonique |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
Synonymes |
5-thyminil-5,6-dihydrothymine 5-thyminyl-5,6-dihydrothymine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















